(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is an organic compound characterized by the presence of a dimethylamino group, a fluoro-nitrophenyl group, and a propenone structure
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one typically involves the condensation of 4-fluoro-3-nitrobenzaldehyde with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E) isomer. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- (2E)-3-(dimethylamino)-1-(4-chloro-3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(4-bromo-3-nitrophenyl)prop-2-en-1-one
- (2E)-3-(dimethylamino)-1-(4-methyl-3-nitrophenyl)prop-2-en-1-one
Comparison: Compared to its analogs, (2E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one is unique due to the presence of the fluoro group, which can influence its reactivity and interactions. The fluoro group can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-fluoro-3-nitrophenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTAANUIBJLGTQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901172368 | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147866-54-3 | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147866-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(Dimethylamino)-1-(4-fluoro-3-nitrophenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901172368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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